molecular formula C10H12N4 B13635049 (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine

(1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine

Cat. No.: B13635049
M. Wt: 188.23 g/mol
InChI Key: IHXLCFVPOBVJEP-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanamine is a heterocyclic amine featuring a pyrazole ring substituted with a methyl group at the 1-position and a pyridin-3-yl group attached via a methanamine linker. This compound is structurally significant in medicinal chemistry due to its dual aromatic systems, which enhance binding interactions with biological targets such as G protein-coupled receptors (GPCRs) and kinases. Pyrazole derivatives are widely explored for their anti-inflammatory, antipyretic, and kinase-inhibitory properties .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C10H12N4/c1-14-6-4-9(13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3

InChI Key

IHXLCFVPOBVJEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine typically involves the condensation reaction between 1-methyl-1H-pyrazol-3-amine and pyridine-3-carboxaldehyde. This reaction is often carried out in methanol with magnesium sulfate as a drying agent . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of various pyrazole and pyridine derivatives .

Biology: In biological research, (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine is studied for its potential pharmacological activities. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .

Medicine: The compound’s structure is similar to that of several known drugs, making it a candidate for drug development. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1-Methyl-1h-pyrazol-3-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Pyrazole Substitution Variations

  • (1-Methyl-1H-pyrazol-5-yl)methanamine Derivatives
    In compounds like 13aw , replacing the 3-pyrazolyl position with a 5-pyrazolyl group reduces synthetic yield (67% vs. 91% for 13au), likely due to steric or electronic effects during coupling reactions. The 1H NMR shifts also differ, with the 5-substituted pyrazole showing distinct coupling constants, indicating altered ring dynamics .
  • (1H-Pyrazol-4-yl)methanamine Derivatives
    The 4-substituted analog 13ax exhibits significantly lower yield (41%), suggesting challenges in coupling at this position. The absence of a methyl group at the pyrazole’s 1-position may reduce stability or reactivity .

Heteroaromatic Group Variations

  • [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Replacing the pyridin-3-yl group with pyridin-4-yl and introducing a phenyl substituent () increases lipophilicity (logP ~2.8 vs. However, the absence of methyl substitution on the pyrazole may reduce metabolic stability .
  • Indole-Carboxamide Derivatives
    In 27e (), the target amine is coupled to an indole-carboxamide scaffold. Despite structural complexity, the yield remains low (18%), highlighting reactivity limitations of (1-Methyl-1H-pyrazol-3-yl)methanamine in nucleophilic acyl substitution reactions compared to pyridin-4-yl ethanamine derivatives (80% yield for 27g ) .

Physicochemical Comparisons

Compound (CAS) Molecular Formula logP* Solubility (mg/mL) Reference
Target Compound (Ref: 10-F717176) C10H13N5 2.2 ~15 (PBS)
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine (1221723-97-2) C15H14N4 2.8 ~8 (DMSO)
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine C6H11N3 1.5 ~25 (Water)

*Calculated using ChemAxon. The target compound balances moderate lipophilicity and solubility, favoring bioavailability. The phenyl-substituted analog (CAS 1221723-97-2) shows higher logP, which may limit aqueous solubility but enhance blood-brain barrier penetration .

Biological Activity

(1-Methyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrazole and pyridine moieties, which contribute to its biological activity. The IUPAC name is (1-methyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanamine, with a molecular formula of C10H12N4. It is important to note that variations in the pyrazole structure can influence biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance, research indicates that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Significant growth inhibition
Breast CancerMDA-MB-231Moderate to high antiproliferation
Colorectal CancerHCT116Notable cytotoxicity
Prostate CancerLNCaPEffective in reducing cell viability

Studies have shown that compounds with the 1H-pyrazole structure exhibit significant cytotoxic effects against these cancer types, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, (1-Methyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanamine has demonstrated antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

The exact mechanism by which (1-Methyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanamine exerts its effects is still under investigation. However, it is hypothesized that the pyrazole ring may interact with specific cellular targets involved in cell proliferation and apoptosis, while the pyridine moiety could enhance solubility and bioavailability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For example, one study demonstrated that administration of a related pyrazole compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .

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